molecular formula C6H2Cl2N2O5 B3254891 3,6-Dichloro-2,4-dinitrophenol CAS No. 24542-13-0

3,6-Dichloro-2,4-dinitrophenol

Cat. No.: B3254891
CAS No.: 24542-13-0
M. Wt: 252.99 g/mol
InChI Key: XMXUSLWJWJCKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro-2,4-dinitrophenol is an organic compound with the molecular formula C6H2Cl2N2O5. It is a chlorinated nitrophenol derivative, characterized by the presence of two chlorine atoms and two nitro groups attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-2,4-dinitrophenol typically involves the chlorination and nitration of phenol derivatives. One common method includes the chlorination of 2,4-dinitrophenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the 3 and 6 positions on the phenol ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination and nitration steps are optimized to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-2,4-dinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,6-Dichloro-2,4-dinitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pesticides, and other organic compounds.

    Biology: Studied for its effects on microbial degradation and its potential use in bioremediation.

    Medicine: Investigated for its potential neuroprotective effects and its role in oxidative stress studies.

    Industry: Utilized in the production of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2,4-dinitrophenol involves its interaction with cellular components. The compound can uncouple oxidative phosphorylation, leading to increased metabolic rates and energy expenditure. This mechanism is similar to that of other nitrophenols, where the compound disrupts the proton gradient across mitochondrial membranes, leading to increased heat production and metabolic activity .

Comparison with Similar Compounds

Uniqueness: 3,6-Dichloro-2,4-dinitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual chlorination and nitration make it a valuable intermediate in various chemical syntheses and industrial applications .

Properties

IUPAC Name

3,6-dichloro-2,4-dinitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O5/c7-2-1-3(9(12)13)4(8)5(6(2)11)10(14)15/h1,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXUSLWJWJCKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)[N+](=O)[O-])Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dichloro-2,4-dinitrophenol
Reactant of Route 2
Reactant of Route 2
3,6-Dichloro-2,4-dinitrophenol
Reactant of Route 3
3,6-Dichloro-2,4-dinitrophenol
Reactant of Route 4
Reactant of Route 4
3,6-Dichloro-2,4-dinitrophenol
Reactant of Route 5
Reactant of Route 5
3,6-Dichloro-2,4-dinitrophenol
Reactant of Route 6
3,6-Dichloro-2,4-dinitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.